Ripk1-IN-19 -

Ripk1-IN-19

Catalog Number: EVT-12507162
CAS Number:
Molecular Formula: C28H25FN6O2
Molecular Weight: 496.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ripk1-IN-19 is a novel compound designed to inhibit the activity of receptor-interacting protein kinase 1, commonly known as RIPK1. This kinase plays a crucial role in various cellular processes, including inflammation and programmed cell death pathways such as apoptosis and necroptosis. The inhibition of RIPK1 has potential therapeutic implications in treating conditions characterized by excessive inflammation and cell death, such as autoimmune diseases and neurodegenerative disorders.

Source and Classification

Ripk1-IN-19 is classified as a small molecule inhibitor specifically targeting the kinase activity of RIPK1. It belongs to a broader category of RIPK1 inhibitors that have been developed to modulate its enzymatic activity, thereby influencing downstream signaling pathways related to inflammation and cell survival. The development of Ripk1-IN-19 was part of ongoing research efforts to create selective inhibitors that can effectively disrupt RIPK1-mediated signaling without affecting other kinases.

Synthesis Analysis

Methods and Technical Details

The synthesis of Ripk1-IN-19 involves multiple steps, typically beginning with the modification of existing scaffolds known for their inhibitory effects on RIPK1. The synthetic route generally includes:

  1. Starting Materials: Selection of appropriate precursors that can be chemically modified.
  2. Reactions: Key reactions may include alkylation, acylation, or coupling reactions to introduce functional groups that enhance binding affinity to RIPK1.
  3. Purification: Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the synthesized compound.
  4. Characterization: The final product is characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.

For instance, the synthesis may follow a protocol similar to that described in recent studies, where various analogs were synthesized and screened for their inhibitory potency against RIPK1 using biochemical assays .

Molecular Structure Analysis

Structure and Data

Ripk1-IN-19's molecular structure features a specific arrangement that allows it to fit into the active site of RIPK1, thereby inhibiting its kinase activity. The structural analysis typically involves:

  • Molecular Formula: Determined through mass spectrometry.
  • 3D Structure: Elucidated using techniques like X-ray crystallography or computational modeling.
  • Binding Interactions: Analysis of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the inhibitor within the active site.

The detailed structural data can provide insights into how modifications to the chemical structure might improve selectivity or potency against RIPK1 .

Chemical Reactions Analysis

Reactions and Technical Details

Ripk1-IN-19 undergoes specific chemical reactions when interacting with RIPK1. The primary reaction involves the binding of Ripk1-IN-19 to the ATP-binding site of RIPK1, which prevents ATP

Properties

Product Name

Ripk1-IN-19

IUPAC Name

5-[2-(cyclopropanecarbonylamino)-[1,2,4]triazolo[1,5-a]pyridin-7-yl]-N-[(1S)-1-(3-fluorophenyl)ethyl]-1-methylindole-3-carboxamide

Molecular Formula

C28H25FN6O2

Molecular Weight

496.5 g/mol

InChI

InChI=1S/C28H25FN6O2/c1-16(18-4-3-5-21(29)12-18)30-27(37)23-15-34(2)24-9-8-19(13-22(23)24)20-10-11-35-25(14-20)31-28(33-35)32-26(36)17-6-7-17/h3-5,8-17H,6-7H2,1-2H3,(H,30,37)(H,32,33,36)/t16-/m0/s1

InChI Key

MMHXIUIFLQILFX-INIZCTEOSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)F)NC(=O)C2=CN(C3=C2C=C(C=C3)C4=CC5=NC(=NN5C=C4)NC(=O)C6CC6)C

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)F)NC(=O)C2=CN(C3=C2C=C(C=C3)C4=CC5=NC(=NN5C=C4)NC(=O)C6CC6)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.